Product packaging for 4-(4-Nitrophenoxy)azetidin-2-one(Cat. No.:CAS No. 31898-87-0)

4-(4-Nitrophenoxy)azetidin-2-one

Cat. No.: B2971257
CAS No.: 31898-87-0
M. Wt: 208.173
InChI Key: FZKCDUYSEXXUPD-UHFFFAOYSA-N
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Description

4-(4-Nitrophenoxy)azetidin-2-one (CAS 31898-87-0) is a specialized β-lactam (azetidin-2-one) derivative of interest in medicinal chemistry research. This compound features a 4-nitrophenoxy substituent on the azetidinone ring, a structure known to be a key synthon in the development of novel bioactive molecules . While specific mechanistic studies on this exact compound are limited in the available literature, related 4-substituted azetidin-2-one derivatives have demonstrated significant research potential. Structurally similar compounds are frequently investigated as core building blocks for the synthesis of potential pharmacologically active agents . Recent studies on analogs highlight that azetidin-2-one derivatives, particularly those with para-substituted halogen and nitro groups, have shown promising anticancer activity against breast cancer cell lines (e.g., MCF-7), as well as notable antimicrobial and antioxidant properties . The azetidin-2-one ring itself is a privileged scaffold in antibiotic development and serves as a critical intermediate in the semi-synthesis of complex molecules, including the anticancer agents Taxol and Taxotere . Researchers value this compound for exploring structure-activity relationships (SAR) and developing new therapeutic candidates. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O4 B2971257 4-(4-Nitrophenoxy)azetidin-2-one CAS No. 31898-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-8-5-9(10-8)15-7-3-1-6(2-4-7)11(13)14/h1-4,9H,5H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKCDUYSEXXUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Azetidin 2 One Derivatives

Mechanistic and Synthetic Refinements of the Staudinger Reaction

The Staudinger cycloaddition, discovered by Hermann Staudinger in 1907, remains the most prevalent and versatile method for constructing the azetidin-2-one (B1220530) ring. mdpi.comresearchgate.net This reaction is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine. researchgate.netorganic-chemistry.org The mechanism involves the initial nucleophilic attack of the imine nitrogen on the ketene's carbonyl carbon, forming a zwitterionic intermediate which then undergoes electrocyclic ring closure to yield the β-lactam. organic-chemistry.orgresearchgate.netnih.gov

Due to their high reactivity and instability, ketenes are most often generated in situ for the Staudinger reaction. mdpi.comresearchgate.net A common and effective method involves the dehydrochlorination of acyl chlorides using a tertiary amine, such as triethylamine (B128534) (Et₃N). mdpi.comresearchgate.net Various acyl chlorides can be employed to introduce specific substituents at the C3 position of the azetidin-2-one ring.

For instance, the reaction of chloroacetyl chloride with an imine in the presence of a base is a widely used protocol to synthesize 3-chloro-azetidinones. mdpi.com Similarly, phenoxyacetyl chloride is used to generate phenoxyketene, leading to 3-phenoxy-substituted β-lactams. mdpi.comresearchgate.net A specific example is the synthesis of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, where phenoxyketene is generated in situ from phenoxyacetyl chloride and triethylamine. mdpi.com Other precursors for in situ ketene generation include α-diazoketones, which can be converted to ketenes thermally or photochemically, and arylacetic acids, which can form ketenes using reagents like oxalyl chloride. researchgate.netrsc.org

A Wolff rearrangement of a diazo-compound derived from Meldrum's acid can also produce a ketene in situ, which then undergoes a [2+2] Staudinger cycloaddition to form a β-lactam. nih.govrsc.org

The stereochemical outcome of the Staudinger reaction—whether the cis or trans β-lactam isomer is formed—is a critical aspect of the synthesis and is influenced by several factors, including the substituents on the ketene and imine, the solvent, and the reaction temperature. researchgate.netmdpi.com The stereoselectivity arises from the competition between the direct, conrotatory ring closure of the initially formed zwitterionic intermediate and its potential isomerization to a more stable conformer before cyclization. researchgate.netorganic-chemistry.org

Generally, the reaction of ketenes with (E)-imines can lead to both cis and trans products. The formation of the cis isomer often results from a rapid ring closure following the nucleophilic attack. Conversely, if the intermediate has a longer lifetime, rotation can occur, leading to the thermodynamically more stable trans isomer. researchgate.net For example, the synthesis of 1,3-disubstituted-4-trichloromethyl azetidin-2-ones via the cycloaddition of ketenes with imines derived from chloral (B1216628) has been shown to be highly stereoselective, yielding the cis-isomer almost exclusively. nih.govscispace.com In contrast, the reaction of phthalimidoacetyl chloride with a propargylimine at 80°C yielded the trans-2-azetidinone as the sole product. researchgate.net

In the synthesis of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, the [2+2] cycloaddition afforded the cis stereoisomer, which was confirmed by a proton NMR coupling constant of approximately 5 Hz between the C3 and C4 hydrogens. mdpi.com The choice of reaction conditions, such as performing the reaction at low temperatures (-78 °C), can enhance the formation of cis-adducts with high stereoselectivity. mdpi.com

Cyclocondensation Approaches for Azetidin-2-one Ring Assembly

Cyclocondensation reactions provide an alternative and widely utilized pathway to the azetidin-2-one core structure. This approach typically involves the reaction of a Schiff base with a reagent that provides the remaining two carbons of the four-membered ring.

Schiff bases, also known as imines, are crucial intermediates in many azetidin-2-one syntheses. derpharmachemica.comresearchgate.net They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netjetir.org The structure of the final β-lactam is determined by the specific aldehyde and amine used to create the Schiff base, which will form the N1 and C4 positions of the ring and their respective substituents.

For the synthesis of β-lactams with a 4-(4-nitrophenyl) group, the required Schiff base is prepared using 4-nitrobenzaldehyde (B150856) and a suitable primary amine. mdpi.comprimescholars.com For example, refluxing 2,4-dimethoxy aniline (B41778) with p-nitrobenzaldehyde in ethanol (B145695) yields the corresponding Schiff base, (2,4-dimethoxybenzylidene)-(4-nitrophenyl)amine, which is a direct precursor to 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. mdpi.com This methodology allows for the introduction of a wide variety of substituents on both the nitrogen and the C4 carbon of the azetidinone ring by simply changing the starting amine and aldehyde. derpharmachemica.comderpharmachemica.comnih.gov

Chloroacetyl chloride is an inexpensive and commercially available reagent that is frequently used in the cyclocondensation reaction with Schiff bases to form the azetidin-2-one ring. mdpi.comresearchgate.netderpharmachemica.com In this reaction, which is a variation of the Staudinger synthesis, the chloroacetyl chloride reacts with a base like triethylamine to generate chloroketene in situ. This highly electrophilic ketene then undergoes cycloaddition with the Schiff base. orientjchem.orgaip.orgresearchgate.net

This method is a robust and straightforward way to produce 3-chloro-azetidin-2-ones. primescholars.comnih.gov The reaction is typically carried out in an inert solvent such as dioxane or dimethylformamide (DMF). researchgate.netprimescholars.comhumanjournals.com The process involves adding chloroacetyl chloride dropwise to a solution of the Schiff base and triethylamine, often at reduced temperatures to control the reaction rate. researchgate.nethumanjournals.com The versatility of this method has been demonstrated in the synthesis of a wide array of β-lactams linked to other heterocyclic systems by simply varying the structure of the initial Schiff base. researchgate.netresearchgate.net

Emerging Synthetic Strategies for 4-Substituted Azetidin-2-ones

While the Staudinger reaction and related cyclocondensations are the classical methods, research continues into novel strategies for the synthesis of 4-substituted azetidin-2-ones, often focusing on asymmetric synthesis to produce enantiomerically pure compounds. mdpi.com

One significant area of development is the use of chiral auxiliaries to control stereoselectivity. For instance, naphthylethylamines have been employed as chiral auxiliaries to achieve stereoselective formation of trans-azetidin-2-one rings. arkat-usa.org Another powerful method is the Kinugasa reaction, which involves the cycloaddition of a nitrone with a terminal alkyne, often catalyzed by a copper(I) salt. This reaction has been successfully applied to synthesize novel N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones. nih.gov

Catalytic asymmetric synthesis represents a highly efficient approach. mdpi.com Advances in this field have led to methods for producing optically pure 4-alkynylazetidine-2-ones through the reaction of arylacetic acid esters with alkynylimines, catalyzed by a chiral isothiourea organocatalyst. mdpi.com Furthermore, strategies for the synthesis of fully deprotected 3-amino-4-substituted azetidin-2-ones have been developed, involving the oxidative cleavage of protecting groups like the 2,4-dimethoxybenzyl group from the lactam nitrogen using reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govresearchgate.net These emerging methods provide access to a broader range of structurally complex and biologically interesting β-lactam scaffolds. researchgate.net

Lewis Acid Catalysis in Azetidin-2-one Synthesis

Lewis acid catalysis plays a pivotal role in the synthesis of azetidin-2-ones, particularly in reactions involving cycloadditions and functionalizations. Lewis acids can activate either the imine or the ketene component in the Staudinger [2+2] cycloaddition, facilitating the reaction and often controlling the stereochemical outcome. mdpi.com For instance, the reaction of 4-acetoxyazetidin-2-ones with diazo compounds can be mediated by various Lewis acids to yield 4-(2-oxoethylidene)azetidin-2-ones. sci-hub.seresearchgate.net

In one study, a range of Lewis acids including TiCl4, SnCl4, ZnCl2, and BF3·OEt2 were investigated for their ability to promote the reaction between 4-acetoxy-β-lactams and ethyl diazoacetate. sci-hub.se The choice of Lewis acid was found to significantly influence both the yield and the stereoselectivity of the resulting C=C double bond at the C-4 position. sci-hub.seresearchgate.net For example, TiCl4 was effective in catalyzing the addition of ethyl diazoacetate to both free and N-trimethylsilyl protected 4-acetoxyazetidin-2-one, leading to the formation of the corresponding 4-alkylidene derivatives. sci-hub.se The stereochemical control was found to be dependent on the Lewis acid and the presence of a protecting group on the β-lactam nitrogen. sci-hub.se

The accelerating effect of a Lewis acid co-catalyst has also been observed in the diversification of β-lactam pharmacophores through allylic C-H amination. nih.gov The addition of Cr(III)(salen)Cl as a co-catalyst significantly improved reaction times and yields in the palladium-catalyzed intramolecular amination of unsaturated carbamates to form cyclic products. nih.gov This highlights the potential of Lewis acids to overcome the challenges associated with derivatizing the strained β-lactam core. nih.gov

Table 1: Effect of Lewis Acids on the Synthesis of 4-Alkylideneazetidin-2-ones
Lewis AcidStarting MaterialProduct(s)Yield (%)Stereoselectivity (Z/E)
TiCl44-acetoxy-β-lactam4-alkylidene-β-lactamModerateMixture
SnCl44-acetoxy-β-lactam4-alkylidene-β-lactam-Solely Z isomer
ZnCl24-acetoxy-β-lactam4-alkylidene-β-lactamUnsatisfactoryExcellent
BF3·OEt24-acetoxy-β-lactam4-alkylidene-β-lactamUnsatisfactoryExcellent (complementary)
TiF44-acetoxy-β-lactam4-alkylidene-β-lactamGoodEquimolar mixture
AlCl34-acetoxy-β-lactam4-alkylidene-β-lactamGoodEquimolar mixture
Et2AlCl4-acetoxy-β-lactam4-alkylidene-β-lactamGoodEquimolar mixture
Data compiled from a study on the Lewis acid mediated reaction of acyldiazo compounds with 4-acetoxyazetidin-2-ones. sci-hub.se

Functionalization of Pre-existing Azetidin-2-one Scaffolds (e.g., C-3 and C-4 Positions)

The functionalization of pre-existing azetidin-2-one rings is a powerful strategy for creating diverse libraries of β-lactam derivatives. The C-3 and C-4 positions are common targets for modification, allowing for the introduction of a wide range of substituents that can modulate the biological activity of the molecule.

One approach involves the reaction of 4-acetoxyazetidin-2-ones with nucleophiles. The acetoxy group at the C-4 position is a good leaving group, enabling its displacement by various carbon and heteroatom nucleophiles. This method is a key step in the synthesis of many carbapenem (B1253116) antibiotics. researchgate.net For instance, the reaction of 4-acetoxy-β-lactams with acyldiazo compounds in the presence of a Lewis acid leads to the formation of 4-(2-oxoethylidene)azetidin-2-ones, demonstrating a method for C-4 functionalization. sci-hub.seresearchgate.net

The C-3 position can also be functionalized. For example, 3-chloro-1,4-diarylazetidin-2-ones have been synthesized and evaluated for their antiproliferative activity. nih.gov The synthesis of these compounds often involves the Staudinger cycloaddition of a ketene derived from a substituted acetyl chloride to an imine. nih.gov The introduction of a halogen at the C-3 position can significantly impact the biological properties of the resulting β-lactam. nih.gov

Furthermore, multicomponent reactions, such as the Ugi reaction, followed by an intramolecular cyclization can provide highly functionalized azetidinones. rsc.org This strategy allows for the creation of β-lactams with diverse substituents at both the N-1, C-3, and C-4 positions in a single synthetic sequence. rsc.org The subsequent expansion of these β-lactam rings can lead to other important heterocyclic structures like γ-lactams. rsc.org

Green Chemistry Principles in Azetidin-2-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve sustainability. This includes the use of alternative energy sources, solvent-free conditions, and environmentally benign reagents.

Microwave-Assisted Synthetic Routes to Azetidin-2-ones

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. acs.orgresearchgate.netrdd.edu.iq The synthesis of azetidin-2-ones is no exception, with numerous reports highlighting the benefits of microwave-assisted protocols.

The Staudinger [2+2] cycloaddition, a cornerstone of β-lactam synthesis, can be significantly accelerated under microwave irradiation. For example, the reaction of ketenes with imines to form 1,3-disubstituted-4-(2-nitrophenyl)azetidin-2-ones has been efficiently carried out using microwaves. arkat-usa.org In another instance, the synthesis of highly functionalized bis-β-lactams was achieved with significantly reduced reaction times (from hours to minutes) and high yields when the reaction was performed under microwave irradiation compared to thermal conditions. acs.orgresearchgate.net

Microwave-assisted synthesis has also been employed for the cyclization of Schiff bases with chloroacetyl chloride to yield azetidin-2-one derivatives. rdd.edu.iqcore.ac.uk This method is often part of a multi-step synthesis where the initial formation of the Schiff base can also be facilitated by microwaves. rdd.edu.iqcore.ac.uk The use of microwave heating in aqueous media has also been reported for the synthesis of azetidines, showcasing a green approach to these four-membered heterocycles. researchgate.net

Table 2: Comparison of Thermal and Microwave-Assisted Synthesis of Bis-β-lactams
MethodReaction TimeYield (%)
ThermalHours-
Microwave15-25 minutes75-83
Data from the synthesis of highly functionalized bis-β-lactams. acs.orgresearchgate.net

Solvent-Free and Environmentally Benign Methodologies

Moving towards more sustainable chemical processes, solvent-free and environmentally benign methodologies for azetidin-2-one synthesis are gaining prominence. These methods reduce waste and the use of hazardous organic solvents.

Solvent-free synthesis of azetidinones has been achieved by reacting Schiff bases with chloroacetyl chloride under solvent-free conditions, often with the aid of a catalyst like magnesium perchlorate. ias.ac.in This approach not only provides excellent yields but also simplifies the work-up procedure. ias.ac.in

The use of water as a solvent is another key aspect of green chemistry. Microwave-assisted synthesis of azetidines in aqueous media has been demonstrated to be an efficient and environmentally friendly method. researchgate.net Furthermore, one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, contribute to the greenness of a process by reducing solvent use and waste generation. An example is the one-pot synthesis of 4-amino-3,4-dihydroquinolin-2-ones from azetidin-2-ones, where a microwave-assisted transfer hydrogenation is a key step. arkat-usa.org

The development of solid-phase synthesis techniques for β-lactams also aligns with green chemistry principles by simplifying purification and reducing solvent consumption. acs.org These methodologies, combined with the use of less toxic reagents and catalysts, are paving the way for a more sustainable future in the synthesis of azetidin-2-one derivatives.

Specific Synthetic Approaches to 4 4 Nitrophenoxy Azetidin 2 One

Precursor Design and Synthesis Strategies

The primary precursor for the synthesis of 4-(4-Nitrophenoxy)azetidin-2-one is 4-hydroxyazetidin-2-one. However, the direct and selective synthesis of this hydroxy-β-lactam can be challenging. A more common and well-established strategy involves the synthesis of its acetylated analogue, 4-acetoxyazetidin-2-one, which can be readily hydrolyzed to the desired 4-hydroxy precursor.

One of the most effective methods for the synthesis of 4-acetoxyazetidin-2-one is the [2+2] cycloaddition reaction, also known as the Staudinger synthesis. This reaction involves the condensation of a ketene (B1206846) with an imine. A common route employs the reaction of acetoxyacetyl chloride with an appropriate imine in the presence of a base, such as triethylamine (B128534). The resulting 4-acetoxyazetidin-2-one can then be isolated and purified.

The subsequent hydrolysis of 4-acetoxyazetidin-2-one to 4-hydroxyazetidin-2-one is typically achieved under mild basic conditions to avoid the cleavage of the strained β-lactam ring. This critical intermediate serves as the direct substrate for the introduction of the 4-nitrophenoxy group.

Precursor StrategyKey ReactionStarting MaterialsIntermediateFinal Precursor
Staudinger Cycloaddition followed by Hydrolysis[2+2] CycloadditionAcetoxyacetyl chloride, Imine4-Acetoxyazetidin-2-one4-Hydroxyazetidin-2-one

Introduction of the 4-Nitrophenoxy Moiety

With the 4-hydroxyazetidin-2-one precursor in hand, the next crucial step is the introduction of the 4-nitrophenoxy group. The Mitsunobu reaction is a powerful and widely used method for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry. wikipedia.orgnih.gov This reaction is particularly well-suited for the formation of the ether linkage between the C-4 position of the azetidin-2-one (B1220530) ring and 4-nitrophenol (B140041).

The reaction proceeds by activating the hydroxyl group of 4-hydroxyazetidin-2-one with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This in situ activation forms a good leaving group, which is then displaced by the nucleophilic 4-nitrophenoxide, generated from 4-nitrophenol. The reaction is generally conducted in an aprotic solvent like tetrahydrofuran (B95107) (THF) at or below room temperature. A key feature of the Mitsunobu reaction is the inversion of configuration at the stereocenter bearing the hydroxyl group, an important consideration in the synthesis of stereochemically defined molecules. wikipedia.org

Optimization of Reaction Conditions and Yields

The efficiency of the Mitsunobu reaction for the synthesis of this compound is dependent on several factors that can be optimized to maximize the yield and purity of the product.

Reagent Stoichiometry: Typically, a slight excess of triphenylphosphine and the azodicarboxylate (e.g., 1.1 to 1.5 equivalents relative to the alcohol) is used to ensure complete conversion of the 4-hydroxyazetidin-2-one.

Solvent: Anhydrous aprotic solvents are essential for the success of the Mitsunobu reaction to prevent the quenching of the reactive intermediates. Tetrahydrofuran (THF) is a commonly used solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.

Temperature: The reaction is usually initiated at a low temperature, such as 0 °C, during the addition of the azodicarboxylate to control the exothermic nature of the initial steps. The reaction is then typically allowed to warm to room temperature and stirred until completion, which is monitored by techniques such as thin-layer chromatography (TLC).

Work-up and Purification: A significant challenge in Mitsunobu reactions can be the removal of the byproducts, triphenylphosphine oxide and the reduced hydrazo-dicarboxylate. Purification is often achieved through column chromatography on silica (B1680970) gel.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve good to excellent yields.

ParameterConditionRationale
Reagents 4-Hydroxyazetidin-2-one, 4-Nitrophenol, Triphenylphosphine, DEAD or DIADKey components for the Mitsunobu reaction.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent to prevent side reactions.
Temperature 0 °C to Room TemperatureControlled addition of reagents and reaction progression.
Stoichiometry Slight excess of PPh₃ and DEAD/DIADDrives the reaction to completion.
Purification Column ChromatographySeparation of the product from byproducts.

Mechanistic Investigations into Azetidin 2 One Formation and Transformations

Detailed Reaction Mechanisms of β-Lactam Ring Formation

The most prevalent method for synthesizing the β-lactam core of azetidin-2-ones is the Staudinger cycloaddition. wikipedia.org This reaction involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine. wikipedia.orgacs.org The synthesis of compounds structurally similar to 4-(4-Nitrophenoxy)azetidin-2-one, such as 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, has been successfully achieved using this method. mdpi.com

The mechanism of the Staudinger reaction is not a concerted cycloaddition but rather a stepwise process. acs.orgrsc.org The key steps are:

Nucleophilic Attack : The reaction initiates with a nucleophilic attack from the imine's nitrogen atom on the electrophilic sp-hybridized carbon of the ketene. acs.orgorganic-chemistry.org

Formation of a Zwitterionic Intermediate : This initial attack results in the formation of a zwitterionic intermediate. rsc.orgorganic-chemistry.org

Ring Closure : The intermediate then undergoes an intramolecular ring closure, where the enolate oxygen attacks the iminium carbon, to form the four-membered β-lactam ring. organic-chemistry.orgnih.gov This final step is a type of conrotatory electrocyclization. acs.org

In biological systems, β-lactam ring formation can occur through different pathways. For instance, the enzyme β-lactam synthetase utilizes an acyl-adenylate activation followed by an intramolecular ring closure to form the β-lactam core of clavulanic acid. nih.gov

Stereochemical Outcomes in Azetidin-2-one (B1220530) Synthesis

The stereochemistry of the final β-lactam product in a Staudinger synthesis is a critical aspect, with the potential to form both cis and trans diastereomers. The relative stereochemistry is determined during the ring-closure step of the zwitterionic intermediate. organic-chemistry.orgnih.gov

Several factors influence the stereochemical outcome:

Intermediate Isomerization : The stereoselectivity is a result of the kinetic competition between the direct ring closure of the zwitterion and the isomerization of the imine moiety within that intermediate. organic-chemistry.orgnih.gov

Imine Geometry : As a general rule, (E)-imines tend to form cis-β-lactams, whereas (Z)-imines typically yield trans-β-lactams. wikipedia.orgacs.org

Electronic Effects of Substituents : Electron-donating substituents on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of cis-β-lactams. organic-chemistry.orgnih.gov Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow this closure, allowing for isomerization and leading to a preference for trans-β-lactams. organic-chemistry.orgnih.gov For example, reactions with N-tosyl imines predominantly yield cis-β-lactams, while those with N-triflyl imines favor trans isomers. rsc.orgnih.gov

Asymmetric Catalysis : Enantiomerically pure β-lactams can be synthesized using chiral catalysts. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been shown to be effective catalysts for coupling various ketenes and imines with high stereoselection. organic-chemistry.org

The differentiation between cis and trans isomers is commonly achieved through ¹H NMR spectroscopy by analyzing the coupling constant (J) between the protons at C-3 and C-4. A larger coupling constant (J > 4.0 Hz) is indicative of a cis relationship, while a smaller coupling constant (J < 3.0 Hz) suggests a trans arrangement. mdpi.comoncotarget.com

Table 1: Factors Influencing Stereochemical Outcome in Staudinger Synthesis
FactorInfluence on StereochemistryFavored ProductReference
Imine Geometry(E)-Iminecis-β-Lactam wikipedia.orgacs.org
Imine Geometry(Z)-Iminetrans-β-Lactam wikipedia.orgacs.org
Electronic Effect (Ketene)Electron-Donating Groupcis-β-Lactam organic-chemistry.orgnih.gov
Electronic Effect (Ketene)Electron-Withdrawing Grouptrans-β-Lactam organic-chemistry.orgnih.gov
Electronic Effect (Imine)Electron-Withdrawing Group (e.g., N-Tosyl)cis-β-Lactam nih.govnih.gov
Electronic Effect (Imine)Stronger Electron-Withdrawing Group (e.g., N-Triflyl)trans-β-Lactam nih.govrsc.org

Ring-Opening and Ring-Contraction Reaction Pathways of Azetidin-2-ones

The four-membered azetidin-2-one ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. mdpi.comnih.gov This reactivity is fundamental to the biological action of β-lactam antibiotics, which function by acylating serine residues in the active sites of penicillin-binding proteins (PBPs). nih.govnih.gov

The ring-opening of a β-lactam typically proceeds via nucleophilic attack on the carbonyl carbon. nih.govresearchgate.net In enzymatic or hydrolytic cleavage, this acylation-deacylation mechanism involves several steps:

A nucleophile, such as a serine hydroxyl group or a water molecule, attacks the electrophilic carbonyl carbon of the β-lactam ring. nih.govacs.org

This attack forms a tetrahedral intermediate. acs.orgosti.gov

For the cleavage to complete, the β-lactam nitrogen must be protonated, which facilitates the breaking of the C-N amide bond and collapse of the intermediate. acs.orgosti.gov

Various nucleophiles can induce ring-opening, including hydroxides, alkoxides, and amines, leading to the formation of β-amino acid derivatives. researchgate.netwalshmedicalmedia.com

Ring-contraction reactions are less common for azetidin-2-ones compared to ring-opening. While ring expansion of smaller rings like aziridines to form azetidinones is a known synthetic route, the reverse is not a typical pathway. scispace.com However, rearrangements of substituted β-lactams can lead to different heterocyclic systems. walshmedicalmedia.com For instance, acid-mediated rearrangement of N-aryl-2-vinylazetidines can lead to larger ring systems like tetrahydrobenzazocines, which can subsequently undergo an unexpected ring contraction to form vinyltetrahydroquinolines. acs.org

Influence of Electronic Effects of Substituents (e.g., Nitrophenoxy Group) on Reactivity

Substituents on the azetidin-2-one ring play a crucial role in modulating its reactivity. Electron-withdrawing groups, in particular, can significantly enhance the electrophilicity of the β-lactam carbonyl carbon, making the ring more susceptible to nucleophilic attack. nih.gov

In the specific case of this compound, the substituent at the C4 position has a profound electronic influence:

Nitrophenoxy Group as a Leaving Group : The phenoxy moiety at C4 can act as a leaving group in nucleophilic substitution reactions.

Computational and Quantum Chemical Studies of Azetidin 2 Ones

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in understanding how molecules interact. wikipedia.org The energy and spatial distribution of these orbitals dictate the molecule's ability to act as an electron donor or acceptor.

Computational studies on various azetidin-2-one (B1220530) derivatives show that there is often a clear intramolecular charge transfer within the molecule. bohrium.comresearchgate.net For instance, in some substituted β-lactams, the azetidine (B1206935) core can act as a donor, with charge transferring to acceptor groups attached to the ring. bohrium.comresearchgate.net

The HOMO and LUMO are the main orbitals involved in chemical reactions. wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap generally implies higher stability. edu.krd For azetidin-2-one derivatives, these energies are calculated using quantum chemical methods. chalcogen.roindexcopernicus.com The distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attack.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

Term Description Significance in Reactivity
HOMO Highest Occupied Molecular Orbital. The outermost orbital containing electrons. Molecules with high-energy HOMOs are good electron donors (nucleophiles). The HOMO region is susceptible to electrophilic attack.
LUMO Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. Molecules with low-energy LUMOs are good electron acceptors (electrophiles). The LUMO region is the site of nucleophilic attack.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap indicates high reactivity, as less energy is required to excite an electron. A large gap suggests high stability and low reactivity. edu.krd |

To quantify the reactivity of different sites within a molecule, computational chemists use reactivity descriptors derived from DFT.

Fukui Functions : The Fukui function is a critical tool for predicting regioselectivity in chemical reactions. scm.com It identifies the most electrophilic and nucleophilic sites in a molecule by analyzing the change in electron density when an electron is added or removed. scm.comfaccts.de For electrophilic attack, the function f⁻ is used, while for nucleophilic attack, f⁺ is relevant. scm.com A dual descriptor, which combines these two functions, can visualize regions prone to either type of attack. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution in a molecule. bohrium.com It uses a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, offering insights into where intermolecular interactions are likely to occur. bohrium.comresearchgate.net

Electronegativity and Hardness/Softness : Global reactivity descriptors like electronegativity (the power to attract electrons) and chemical hardness (resistance to change in electron distribution) are also calculated. The principle of "hard and soft acids and bases" (HSAB) helps predict reaction feasibility. The global softness can be approximated as the inverse of the HOMO-LUMO gap. scm.com

Quantitative Structure-Activity Relationship (QSAR) models for some azetidin-2-ones have shown that properties like dipole moments and net atomic charges on specific atoms (carbon, oxygen, nitrogen) are crucial for their biological activity. nih.gov

Geometry Optimization and Conformational Landscapes

Understanding the three-dimensional structure of 4-(4-Nitrophenoxy)azetidin-2-one is essential, as its conformation dictates how it interacts with other molecules. Computational methods are employed to find the most stable geometric arrangements.

The azetidin-2-one ring is not perfectly flat. Restricted Hartree-Fock calculations and other methods have been used to study the puckering of the azetidine ring. science.gov For substituted azetidin-2-ones, DFT calculations are used to optimize the geometry and identify the most stable conformers. iucr.orgacs.org

Structural studies on related 1,4-diarylazetidin-2-ones reveal that the orientation of the substituent rings relative to the central β-lactam ring is a key conformational feature. iucr.orgiucr.orgnih.gov For example, in some structures, the lactam ring and a phenyl ring at the N1 position are nearly co-planar, while another phenyl substituent at the C4 position is oriented almost orthogonally. iucr.orgnih.gov The specific torsion angles, which define the spatial relationship between different parts of the molecule, are determined through these computational optimizations. iucr.org

Table 2: Representative Torsion Angles in Substituted Azetidin-2-one Cores

Torsion Angle Description Typical Range (degrees) Reference
H3—C3—C4—H4 Defines the relative position of substituents at C3 and C4. cis: 3.0–5.6 Hz (J-coupling), trans: 0–2.7 Hz (J-coupling) mdpi.com
H3—C3—C4—C(aryl) Describes the eclipsed/staggered nature of the C3-H bond relative to the C4-Aryl bond. 0.98 to 13.08 iucr.orgnih.gov
H4—C4—C3—C(aryl) Describes the eclipsed/staggered nature of the C4-H bond relative to the C3-Aryl bond. 4.96 to 13.76 iucr.orgnih.gov

Note: Data is based on related substituted azetidin-2-one structures. The J-coupling values from NMR are used to infer the cis/trans stereochemistry, which corresponds to specific torsion angle ranges.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is invaluable for understanding the step-by-step pathways of chemical reactions. For azetidin-2-ones, a key reaction is the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine. mdpi.com

Theoretical studies have clarified the mechanism of this reaction. It is generally accepted to be a two-step process: mdpi.com

Nucleophilic Attack : The reaction begins with a nucleophilic attack from the imine's nitrogen atom on the sp-hybridized carbon of the ketene. This forms a zwitterionic intermediate. mdpi.com

Electrocyclization : The zwitterionic intermediate then undergoes a conrotatory ring closure (an intramolecular Mannich-type reaction) to form the four-membered β-lactam ring. mdpi.com

Computational analysis of the transition states and intermediates in this process helps explain the observed stereoselectivity (i.e., why a cis or trans product is preferentially formed). mdpi.com DFT calculations can determine the activation energies for different pathways, showing which route is kinetically favored. researchgate.net While FMO theory was initially used to explain the stereoselectivity, some theoretical studies suggest that a more complex analysis beyond simple HOMO/LUMO interactions is needed to fully account for the experimental outcomes. mdpi.com

Transition State Characterization and Activation Energies

Computational chemistry is a powerful tool for elucidating reaction mechanisms by characterizing the structures and energies of transition states. wikipedia.org Transition state theory (TST) allows for the calculation of reaction rates based on the properties of these high-energy structures. wikipedia.org For reactions involving azetidin-2-ones, such as ring-opening, cycloadditions, or enzymatic hydrolysis, identifying the transition state and its associated activation energy (Ea or ΔG‡) is fundamental to understanding reactivity. wikipedia.orgacs.orgresearchgate.net

Studies on various azetidin-2-one derivatives have successfully modeled these parameters. For instance, density functional theory (DFT) calculations have been used to map the potential energy surfaces of reactions, revealing the lowest energy pathways. In the hydrolysis of β-lactams, ab initio quantum mechanical calculations have been employed to analyze the reaction pathways in both gas and solution phases, highlighting the roles of ring strain and substituent effects on the activation barriers. acs.org

For example, computational analysis of the ring-opening of azetidines via SN2 reactions shows that activation energies are highly dependent on the substituents. The activation energy for a parent aziridine (B145994) was calculated to be 32.1 kcal/mol, which decreased significantly with electron-withdrawing groups. nih.gov Similarly, in the alkylation of pyrazole, activation energies were estimated to be between 6.4 and 18.0 kcal/mol, depending on the specific reactants and reaction pathway. wuxiapptec.com These methods are directly applicable to understanding the reactivity of this compound, where the electron-withdrawing nature of the 4-nitrophenoxy group is expected to influence the activation barriers for nucleophilic attack.

Table 1: Representative Calculated Activation Energies for Reactions of Azetidine Derivatives and Related Compounds
Reaction TypeCompound/SystemComputational MethodActivation Energy (ΔE or ΔG)Reference
Ring Opening (SN2)Aziridine + AcO-ZORA-OLYP/QZ4P32.1 kcal/mol nih.gov
Ring Opening (SN2)N-Triflyl-aziridine + AcO-ZORA-OLYP/QZ4P-2.7 kcal/mol nih.gov
N-AlkylationPyrazole + CH3Br (at N1)DFT6.4 kcal/mol wuxiapptec.com
N-AlkylationPyrazole + N-methyl chloroacetamide (at N2)DFT15.0 kcal/mol wuxiapptec.com
H2 BindingBimetallic Nickel-Indium ComplexVariable-Temperature NMRΔG° = -9.0 kcal/mol rsc.org

Thermodynamic and Kinetic Considerations of Azetidin-2-one Reactions

The reactivity of the β-lactam ring is a balance of thermodynamic and kinetic factors. The four-membered ring is thermodynamically strained, which provides a driving force for ring-opening reactions. However, the stability of the amide bond within the ring introduces a significant kinetic barrier. Computational studies allow for the separation and quantification of these competing effects. acs.orglibretexts.org

Thermodynamic Control vs. Kinetic Control: In many chemical reactions, the distribution of products can be governed by either the rate at which they are formed (kinetic control) or their relative stability (thermodynamic control). libretexts.org For reactions of conjugated dienes, for example, the 1,2-addition product often forms faster (kinetic product), while the 1,4-addition product is more stable (thermodynamic product). libretexts.org Computational modeling can predict the energy profiles for competing reaction pathways, determining the activation barriers (kinetics) and the energies of the final products (thermodynamics). libretexts.orgnih.gov

Substituent Effects: The substituents on the azetidin-2-one ring play a critical role in modulating its reactivity. For this compound, the phenoxy group at C4 and the electron-withdrawing nitro group influence the electronic structure of the entire molecule. Quantum chemical calculations can determine thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). rsc.orgnih.gov For instance, studies on the reaction of thionocarbonates with amines showed that a 4-nitro substituent, being more electron-withdrawing than a 3-nitro substituent, makes the carbonyl carbon more susceptible to nucleophilic attack, thus affecting the kinetic and thermodynamic parameters of the reaction. nih.gov This provides a direct parallel to how the 4-nitrophenoxy group would activate the β-lactam ring in the title compound.

Table 2: Example Thermodynamic and Kinetic Data from Computational Studies
Compound/SystemParameterComputational MethodCalculated ValueReference
P2PPhFe(N2)(H)2 → P2PPhFe(N2) + H2Reaction Free Energy (ΔG)DFT-5.1 kcal/mol nih.gov
P2PPhFe(N2)(H)2 → P2PPhFe(N2) + H2Equilibrium Constant (K)DFT5.47 × 103 nih.gov
Pyridinolysis of 4-nitrophenyl 4-methylphenyl thionocarbonateBrønsted slope (β)Kinetic Investigation0.9 nih.gov
H2 Binding to Ni-Al ComplexFree Energy of Activation (ΔG)VT-NMR / Lineshape Analysis11.0 kcal/mol rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations are particularly useful for understanding how molecules like this compound behave in a biological environment, such as the active site of an enzyme. dergipark.org.trresearchgate.net

In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's laws of motion are solved to model the atomic movements over time, often on the nanosecond to microsecond scale. nih.gov Key parameters analyzed in MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of a protein or ligand from a reference structure, indicating stability.

Root-Mean-Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms, highlighting flexible regions.

Hydrogen Bonds: Analysis of hydrogen bond formation and lifetime reveals key interactions maintaining the complex's stability.

Binding Free Energy: Methods like MM-PBSA/GBSA can be used to estimate the binding affinity of a ligand to its receptor. nih.gov

For example, MD simulations have been used to study the interaction of azetidin-2-one derivatives with the epidermal growth factor receptor (EGFR), showing satisfactory binding contacts and stability within the active site. dergipark.org.tr Similarly, simulations of phytochemicals with estrogen receptors have used RMSD and hydrogen bond analysis to confirm stable interactions. imrpress.com These simulation techniques could be applied to this compound to explore its conformational flexibility and its potential interactions with biological targets like β-lactamases.

Table 3: Representative Parameters from Molecular Dynamics Simulation Studies
SystemSimulation PackageSimulation TimeKey Findings/ParametersReference
Forsythoside A with SARS-CoV-2 3CLproAmber100 nsRMSD, RMSF, Radius of Gyration (Rg), Hydrogen Bonds analyzed to confirm stability. nih.gov
Azetidin-2-one derivatives with EGFRNot SpecifiedNot SpecifiedPLP fitness scores (e.g., 77.79) used to rank binding. dergipark.org.tr
Pyrazol-1-Yl Azetidin-2-One derivatives with E. coli target (3GI9)MVD-5.0.5Not SpecifiedDocking used to identify hydrogen bonding and pi-cation interactions. researchgate.net
Punica granatum phytochemicals with Estrogen ReceptorNot SpecifiedNot SpecifiedMinimum RMSD and maximum hydrogen bonds indicated stable interactions. imrpress.com

Theoretical Spectroscopic Property Predictions

Quantum chemical calculations are widely used to predict spectroscopic properties, which serves as a crucial method for structure verification and analysis. dergipark.org.tratlantis-press.com Methods like DFT can accurately calculate properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. eurjchem.com

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predicted values are often compared with experimental data to confirm the proposed molecular structure. For a series of novel azetidin-2-one derivatives, ¹H-NMR signals for the azetidine ring protons were observed between 2.85–5.45 δ ppm, which could be validated by theoretical calculations. nih.gov In another study, the characteristic lactam carbonyl signal in ¹³C-NMR was found at 161.26-167.78 ppm. researchgate.net

IR Spectroscopy: The vibrational frequencies from IR spectroscopy can also be calculated computationally. The characteristic β-lactam carbonyl (C=O) stretching frequency is a key diagnostic peak, typically appearing in the range of 1730–1790 cm⁻¹. For a synthesized series of 3-chloroazetidin-2-ones, this peak was observed experimentally at 1768 cm⁻¹. nih.gov A study on 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, a compound structurally related to the subject of this article, reported an experimental β-lactam carbonyl stretch at 1758 cm⁻¹, which was supported by AM1 semi-empirical calculations. researchgate.net This demonstrates the synergy between experimental and theoretical spectroscopy in confirming molecular structures.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 4-(4-Nitrophenoxy)azetidin-2-one. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of protons and carbons within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types of protons and their connectivity in this compound. The chemical shift (δ) of a proton is influenced by its local electronic environment. Protons in different parts of the molecule will resonate at distinct frequencies, providing a unique fingerprint.

For instance, in derivatives of 4-(4-nitrophenyl)azetidin-2-one, the protons on the azetidin-2-one (B1220530) ring (β-lactam ring) have characteristic chemical shifts. The protons at the C3 and C4 positions of the β-lactam ring typically appear as doublets due to coupling with each other. The coupling constant (J-value) between these two protons is a critical determinant of the ring's stereochemistry. A coupling constant in the range of 5-6 Hz is indicative of a cis relationship between the substituents on C3 and C4, while a smaller coupling constant of 0-2 Hz suggests a trans arrangement. ipb.pt In many synthesized analogs, a cis stereochemistry is confirmed by a J value of approximately 5 Hz. mdpi.com

The protons of the 4-nitrophenoxy group also exhibit characteristic signals in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the nitro group, the aromatic protons closer to it are deshielded and appear at a higher chemical shift (downfield) compared to those further away.

A representative, though not exhaustive, compilation of ¹H NMR data for related azetidin-2-one structures is provided below to illustrate the typical chemical shift ranges.

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Azetidinone H-34.60 - 5.40d~5 (for cis)
Azetidinone H-44.80 - 5.50d~5 (for cis)
Aromatic Protons6.70 - 8.70m, d7-9

Note: The exact chemical shifts can vary depending on the solvent used and the specific substituents on the azetidin-2-one core.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it.

The carbonyl carbon of the β-lactam ring is particularly noteworthy, typically appearing significantly downfield in the range of 160-170 ppm due to the deshielding effect of the double-bonded oxygen. The carbons of the aromatic ring also have characteristic chemical shifts in the range of 110-160 ppm. oregonstate.edubhu.ac.inlibretexts.org The carbon attached to the nitro group (C-NO₂) is generally found at the lower end of this range due to the strong electron-withdrawing effect. The carbons of the azetidinone ring itself, C3 and C4, are typically found in the range of 60-90 ppm. mdpi.com

A table summarizing the expected ¹³C NMR chemical shifts for this compound and its derivatives is presented below.

Carbon AssignmentTypical Chemical Shift (δ, ppm)
β-Lactam C=O161 - 168
Aromatic C-O150 - 160
Aromatic C-NO₂140 - 150
Aromatic C-H114 - 130
Azetidinone C460 - 70
Azetidinone C380 - 90

Note: These are approximate ranges and can be influenced by substituents and the solvent.

To unambiguously assign all proton and carbon signals and to further confirm the structure of this compound, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For example, a cross-peak between the signals of the H3 and H4 protons of the azetidinone ring would definitively confirm their coupling and proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the HSQC spectrum would show a correlation between the C3 proton and the C3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC correlation between the H4 proton of the azetidinone ring and the carbon of the phenoxy ring attached to the oxygen would confirm the connectivity between these two parts of the molecule.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound, leaving little room for ambiguity.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the β-lactam carbonyl group (C=O). This band is typically observed in the range of 1740-1790 cm⁻¹. mdpi.comresearchgate.netresearchgate.net The exact position of this band can provide information about the strain of the four-membered ring.

Other key vibrational modes include:

Aromatic C=C stretching: These appear as a series of bands in the region of 1450-1600 cm⁻¹.

Nitro group (NO₂) stretching: The asymmetric and symmetric stretching vibrations of the nitro group give rise to two strong bands, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov

C-O-C stretching: The stretching of the ether linkage between the phenoxy group and the azetidinone ring will also produce a characteristic band.

The table below summarizes the key IR absorption frequencies for this compound.

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)
β-LactamC=O stretch1740 - 1790
Aromatic RingC=C stretch1450 - 1600
Nitro GroupAsymmetric NO₂ stretch~1520
Nitro GroupSymmetric NO₂ stretch~1350

Raman spectroscopy provides complementary information to IR spectroscopy. While the β-lactam carbonyl stretch is also observable in the Raman spectrum, the aromatic ring vibrations often give rise to strong and well-defined Raman bands.

While primarily used for functional group identification, vibrational spectroscopy can also offer insights into the conformational properties of molecules. The exact frequencies and shapes of the vibrational bands can be sensitive to the molecule's three-dimensional structure. nih.gov For a molecule like this compound, which has some degree of conformational flexibility around the C-O single bond, subtle changes in the vibrational spectra could potentially be used to study different conformational isomers. However, extracting detailed conformational information solely from IR or Raman spectra can be complex and often requires computational modeling to aid in the interpretation of the experimental data.

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragment ions.

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a compound by measuring the mass-to-charge ratio (m/z) to several decimal places. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS provides an exact mass, allowing for the differentiation between molecules that have the same integer mass but different chemical formulas.

For this compound, the molecular formula is C₁₀H₈N₂O₄. The theoretical exact mass can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms. This high degree of precision is crucial for confirming the molecular formula and distinguishing it from other potential isobaric compounds.

Table 1: Calculation of Theoretical Exact Mass for C₁₀H₈N₂O₄
ElementSymbolCountPrecise Isotopic Mass (Da)Total Mass (Da)
CarbonC1012.000000120.000000
HydrogenH81.0078258.062600
NitrogenN214.00307428.006148
OxygenO415.99491563.979660
Total Theoretical Exact Mass 220.048408

In addition to determining the molecular weight, mass spectrometry provides structural information through the controlled fragmentation of the parent molecule. While specific experimental data for this compound is not publicly available, a fragmentation pattern can be predicted based on its chemical structure. The primary cleavage sites are expected to be the ether linkage and the bonds within the β-lactam ring, which are the most labile parts of the molecule.

Key predicted fragmentation pathways include:

Cleavage of the C-O ether bond: This is a common fragmentation pathway for phenoxy derivatives, which would lead to the formation of a 4-nitrophenoxy radical and a corresponding azetidinone cation, or a 4-nitrophenoxide anion and an azetidinone cation, depending on the ionization mode. A prominent peak corresponding to the 4-nitrophenol (B140041) cation (m/z 139) would be a strong indicator of the compound's structure.

β-Lactam Ring Cleavage: The four-membered β-lactam ring is strained and susceptible to cleavage. A characteristic fragmentation involves the breaking of the 1,2 and 3,4 bonds, leading to the formation of smaller, stable fragments.

Loss of Neutral Molecules: The loss of small, neutral molecules such as carbon monoxide (CO) from the lactam carbonyl group is another expected fragmentation pathway.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
Predicted m/zProposed Fragment Structure/IdentityFragmentation Pathway
220[C₁₀H₈N₂O₄]⁺˙Molecular Ion (M⁺˙)
139[HOC₆H₄NO₂]⁺˙Cation of p-Nitrophenol from ether bond cleavage
123[OC₆H₄NO₂]⁺Nitrophenoxy cation from ether bond cleavage
82[C₄H₄NO]⁺Fragment from azetidinone ring after ether cleavage
71[C₄H₅NO]⁺˙Azetidin-2-one radical cation
43[C₂H₃O]⁺Acetyl cation from ring fragmentation

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise measurements of bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. Although a crystal structure for this compound itself is not available in the reviewed literature, data from closely related N-unsubstituted and substituted 4-phenoxy-azetidin-2-ones can provide representative structural parameters. psu.edu

The analysis of analogous crystal structures reveals key geometric features of the azetidin-2-one core. psu.edu The four-membered β-lactam ring is typically found to be nearly planar. The bond lengths and angles within this ring are characteristic and confirm its strained nature. The substituents on the ring adopt specific orientations relative to the lactam plane. For instance, in the related compound 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one, the substituents are located on the same side of the β-lactam core. psu.edu Dihedral angles describe the twist between different planar groups within the molecule, such as the relationship between the β-lactam ring and the aromatic ring of the phenoxy group.

Table 3: Representative Bond Lengths from an Analogous Azetidin-2-one Structure psu.edu
BondTypical Length (Å)
N1—C2 (Lactam)~1.37
C2—C3 (Lactam)~1.54
C3—C4 (Lactam)~1.56
C4—N1 (Lactam)~1.46
C2=O1 (Carbonyl)~1.21
C4—O (Ether)~1.43
Table 4: Representative Bond Angles from an Analogous Azetidin-2-one Structure psu.edu
AngleTypical Value (°)
N1—C2—C3~91.5
C2—C3—C4~86.5
C3—C4—N1~88.0
C4—N1—C2~93.0
O1=C2—N1~135.0
O(ether)—C4—N1~112.0

In the crystal structure of 3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one, N—H···O hydrogen bonds link the molecules into chains. psu.edu These chains are further cross-linked by weaker C—H···O and C—H···π interactions, creating a stable three-dimensional network. psu.edu In other analogs, C—H···π interactions between an aromatic C-H bond and the electron cloud of a nearby phenyl ring, as well as π–π stacking interactions between aromatic rings, contribute significantly to the crystal's stability. nih.gov

Table 5: Common Intermolecular Interactions in Analogous Azetidin-2-one Crystal Structures psu.edunih.gov
Interaction TypeDonorAcceptorResulting Motif
Hydrogen BondN—H (Lactam)O=C (Lactam)Chains or Dimers
Hydrogen BondN—H (Lactam)O (Nitro group)Cross-linking of chains
Hydrogen BondC—H (Aromatic/Aliphatic)O=C / O (Nitro)Stabilization of 3D network
C—H···π InteractionC—H (Aromatic)π-system (Phenyl ring)Linking of molecular slabs
π–π Stackingπ-system (Phenyl ring)π-system (Phenyl ring)Stabilization of packing

Molecular Architecture and Conformational Dynamics of 4 4 Nitrophenoxy Azetidin 2 One

Structural Parameters of the Azetidin-2-one (B1220530) Ring and its Substituents

The geometry of the azetidin-2-one ring is a critical determinant of its chemical reactivity. In related compounds, the β-lactam ring is consistently found to be nearly planar. For instance, in 3-(2,4-dichlorophenoxy)-1-(4-methoxybenzyl)-4-(4-nitrophenyl)azetidin-2-one, the maximum deviation from the mean plane of the ring is a mere 0.019 Å for the nitrogen atom. iucr.org Similarly, in 1-(4-methoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one, the root-mean-square deviation for the ring is only 0.002 Å. iucr.org

The bond lengths and angles within the azetidin-2-one core are consistent across a range of similar structures. iucr.orgnih.gov The characteristic endocyclic bond lengths and angles are presented in the table below, compiled from data on related 4-(nitrophenyl)azetidin-2-one derivatives.

Bond/AngleTypical Value (from related structures)
N1–C2 (Å)~1.37
C2–C3 (Å)~1.53
C3–C4 (Å)~1.55
N1–C4 (Å)~1.47
C2=O (Å)~1.21
∠N1-C2-C3 (°)~91
∠C2-C3-C4 (°)~88
∠C3-C4-N1 (°)~87
∠C4-N1-C2 (°)~93

Note: These are approximate values derived from crystallographic data of similar compounds and may vary slightly for the title compound.

Conformational Preferences of the 4-(4-Nitrophenoxy) Group

The orientation of the 4-(4-nitrophenoxy) substituent relative to the azetidin-2-one ring is a key feature of the molecule's conformation. In analogous structures, the substituents at the C3 and C4 positions of the β-lactam ring typically adopt a trans configuration, which is thermodynamically more stable due to reduced steric hindrance.

The nitrophenyl group itself is planar, and its orientation with respect to the β-lactam ring is described by a dihedral angle. In related compounds, this dihedral angle is significant, indicating a non-coplanar arrangement. For example, in 3-(2,4-dichlorophenoxy)-1-(4-methoxybenzyl)-4-(4-nitrophenyl)azetidin-2-one, the dihedral angle between the mean plane of the β-lactam ring and the nitro-substituted benzene (B151609) ring is 68.83°. iucr.orgnih.gov This twisted conformation is a common feature, arising from the need to minimize steric clashes between the bulky substituent and the azetidin-2-one ring.

Interplay of Steric and Electronic Effects on Molecular Geometry

Electronically, the nitro group is strongly electron-withdrawing, which can influence the electron density distribution across the molecule. This electronic effect, however, is primarily transmitted through the phenoxy linkage and is less likely to cause major distortions in the core azetidin-2-one geometry, which is dominated by the strain of the four-membered ring. The near planarity of the β-lactam ring observed in many analogues suggests that the ring's inherent structural properties are largely maintained despite the presence of various substituents. nih.govnih.gov

Dihedral Angle Analysis and Relationship to Molecular Rigidity

Compoundβ-Lactam Ring to Nitrophenyl Ring (°)β-Lactam Ring to Phenoxy/Substituted Phenyl Ring (°)Reference
3-(2,4-Dichlorophenoxy)-1-(4-methoxybenzyl)-4-(4-nitrophenyl)azetidin-2-one68.8356.86 iucr.org, nih.gov
3-(4-chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one61.1740.21 nih.gov
1-(4-methoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one82.3564.21 iucr.org
3-(4-Chlorophenoxy)-1-(4-methoxyphenyl)-4-(4-nitrophenyl)azetidin-2-one73.1953.07 nih.gov, psu.edu

The large dihedral angles indicate a significant twist between the plane of the azetidin-2-one ring and the plane of the aromatic substituents. This non-coplanar arrangement suggests a relatively rigid molecular framework, as free rotation around the C4-O and C4-C bonds would be sterically hindered. This rigidity is a common feature in such substituted β-lactams.

Influence of the Nitrophenoxy Substitution on Azetidin-2-one Ring Puckering

The degree of puckering of the azetidin-2-one ring is a subtle but important structural parameter. While often described as "nearly planar," slight deviations from planarity do exist and can be influenced by the nature of the substituents. The puckering of a four-membered ring can be described by a puckering amplitude and phase.

Q & A

What are the standard synthetic routes for preparing 4-(4-nitrophenoxy)azetidin-2-one and its derivatives?

Answer:
The synthesis typically involves condensation and cyclization reactions . For example, 4-chloro-3-nitrobenzopyran-2-one reacts with substituted amines to form intermediates, which undergo cyclization with acetyl chloride in benzene to yield azetidin-2-one derivatives . Key steps include optimizing stoichiometry and reaction time (e.g., yields range from 33% to 78% depending on substituents) . Purification via column chromatography and recrystallization ensures product homogeneity.

How are spectroscopic techniques (IR, NMR) utilized to confirm the structure of this compound?

Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and nitro (NO₂) groups at ~1320–1520 cm⁻¹ .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons in the 4-nitrophenoxy group appear as doublets at δ 7.5–8.5 ppm .
    • ¹³C NMR : The lactam carbonyl resonates at ~160–165 ppm, while nitro-substituted carbons appear at ~120–150 ppm .
      Cross-validation with elemental analysis ensures structural accuracy .

What methodologies are employed to analyze the crystal structure of this compound derivatives?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Utilizes programs like SHELXL for refinement and ORTEP-3 for molecular visualization .
  • WinGX Suite : Integrates data processing and structure solution for small-molecule crystallography .
    Example: The crystal structure of a derivative (C22H18N2O5) revealed a planar azetidin-2-one ring with dihedral angles critical for intermolecular interactions .

How do substituent variations on the azetidin-2-one ring influence antimicrobial activity?

Answer:

  • Electron-withdrawing groups (e.g., -NO₂) enhance activity by increasing electrophilicity. For instance, 5-series derivatives (with nitro groups) showed 20–30% higher inhibition against S. aureus compared to 4-series analogs .
  • Steric effects : Bulky substituents reduce membrane penetration, as seen in lower activity for dichlorophenyl derivatives .
  • Quantitative Structure-Activity Relationship (QSAR) : Computational models correlate logP and Hammett constants with bioactivity .

What strategies can optimize reaction yields in the synthesis of this compound derivatives?

Answer:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .
  • Temperature control : Reactions at 60–80°C reduce side-product formation .
    Example: Substituting acetyl chloride with sorbic acid derivatives increased yields from 40% to 78% in certain analogs .

How can computational models predict the biological activity of this compound derivatives?

Answer:

  • Molecular docking : Predicts binding affinity to targets like β-tubulin (IC₅₀ values correlate with antiproliferative activity) .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to assess reactivity; nitro groups lower LUMO energy, enhancing electrophilic interactions .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties, guiding lead optimization .

What are the best practices for handling and storing this compound in laboratory settings?

Answer:

  • Storage : Keep in airtight containers under dry, inert conditions (argon atmosphere) to prevent hydrolysis .
  • Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides) due to nitro group reactivity .
  • Waste disposal : Neutralize with 10% NaOH before incineration to minimize environmental impact .

How to resolve discrepancies in bioactivity data across different studies on azetidin-2-one derivatives?

Answer:

  • Standardize assays : Use consistent microbial strains (e.g., ATCC E. coli 25922) and concentrations (e.g., 2–6 mg/mL) for comparability .
  • Control variables : Account for solvent effects (e.g., DMF vs. DMSO) on compound solubility .
  • Meta-analysis : Pool data from multiple studies to identify trends, such as nitro > methoxy substituents in antimicrobial potency .

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